(2-Methylphenyl)(1H-pyrazol-4-yl)methanol
Description
(2-Methylphenyl)(1H-pyrazol-4-yl)methanol is a heterocyclic compound featuring a pyrazole ring linked to a methanol group and a 2-methylphenyl substituent. Its molecular formula is C11H12N2O (molecular weight: 188.23 g/mol).
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
(2-methylphenyl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C11H12N2O/c1-8-4-2-3-5-10(8)11(14)9-6-12-13-7-9/h2-7,11,14H,1H3,(H,12,13) |
InChI Key |
BJHCWJJBMASXMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CNN=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylphenyl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 2-methylphenylhydrazine with an appropriate aldehyde or ketone to form the pyrazole ringCommon reagents used in these reactions include hydrazine derivatives, aldehydes or ketones, and reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
While specific industrial production methods for (2-Methylphenyl)(1H-pyrazol-4-yl)methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(2-Methylphenyl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(2-Methylphenyl)(1H-pyrazol-4-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antiproliferative and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of (2-Methylphenyl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazole Methanol Derivatives
Structural and Electronic Effects
- Tautomerism : The 1H-pyrazole tautomer in the target compound may exhibit different hydrogen-bonding capabilities compared to 1-substituted pyrazoles (e.g., 1-(2-phenylethyl) in ), affecting solubility and reactivity.
Biological Activity
The compound (2-Methylphenyl)(1H-pyrazol-4-yl)methanol, a derivative of pyrazole, is gaining attention in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic effects, including anticancer, anti-inflammatory, and antioxidant properties. This article aims to summarize the biological activity of (2-Methylphenyl)(1H-pyrazol-4-yl)methanol based on recent research findings.
Anticancer Activity
Research indicates that compounds containing the 1H-pyrazole scaffold exhibit significant anticancer properties. In vitro studies have demonstrated that (2-Methylphenyl)(1H-pyrazol-4-yl)methanol can inhibit the proliferation of various cancer cell lines, including:
- Breast cancer (MDA-MB-231)
- Liver cancer (HepG2)
- Colorectal cancer (HCT-116)
In particular, the antiproliferative activity against breast and liver cancer cells has been highlighted, with mechanisms involving cell cycle arrest and apoptosis induction through modulation of Bcl-2 and Bax gene expressions .
Anti-inflammatory Activity
Pyrazole derivatives have been recognized for their anti-inflammatory effects. The compound has shown promise in inhibiting pro-inflammatory cytokine release, which is crucial in conditions such as arthritis and other autoimmune diseases. In vivo studies indicate that it can significantly reduce TNF-alpha levels in animal models .
Antioxidant Activity
The antioxidant potential of (2-Methylphenyl)(1H-pyrazol-4-yl)methanol has been assessed using the DPPH scavenging assay. The compound demonstrated effective radical scavenging activity, with an IC50 value comparable to established antioxidants. This suggests its potential application in combating oxidative stress-related diseases .
Study 1: Anticancer Mechanism Investigation
A study investigated the mechanism of action of pyrazole derivatives on cancer cells. The results indicated that these compounds could induce G2/M phase cell cycle arrest and promote apoptosis through upregulation of pro-apoptotic factors. This study utilized various assays including flow cytometry and Western blot analysis to elucidate the pathways involved .
Study 2: Anti-inflammatory Efficacy
In a controlled experiment involving murine models, (2-Methylphenyl)(1H-pyrazol-4-yl)methanol was administered to evaluate its anti-inflammatory effects. The results showed a significant decrease in paw edema and inflammatory markers compared to the control group, indicating its therapeutic potential in inflammatory conditions .
Summary of Findings
Q & A
Basic Research Questions
Q. What are reliable synthetic routes for (2-Methylphenyl)(1H-pyrazol-4-yl)methanol, and how can reaction conditions be optimized?
- Methodology : A common approach involves refluxing ketone precursors with hydrazine hydrate in ethanol under acidic or basic conditions. For example, analogous pyrazole derivatives were synthesized by refluxing a diketone with phenylhydrazine in ethanol and glacial acetic acid (7:3 ratio) for 7 hours, yielding 45% after recrystallization . Optimization can include varying reaction time (e.g., 6–8 hours ), solvent systems (ethanol/water or ethanol/acetic acid ), and stoichiometric ratios of reagents. Monitoring via TLC is critical for reaction completion .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodology :
- NMR/IR : Confirm the presence of hydroxyl (-OH, ~3200–3500 cm⁻¹ in IR), pyrazole ring (C=N stretching ~1500 cm⁻¹), and aromatic protons (δ 6.5–8.5 ppm in ¹H NMR) .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to determine molecular geometry and hydrogen-bonding patterns. For example, dihedral angles between aromatic rings in similar compounds range from 16° to 52°, stabilized by O–H···N hydrogen bonds . ORTEP-3 is recommended for visualizing thermal ellipsoids and molecular packing .
Q. How can purity and yield be improved during synthesis?
- Methodology : Recrystallization from ethanol or methanol is effective for removing impurities . Column chromatography (e.g., silica gel with ethyl acetate/hexane) can resolve regioisomers or byproducts. For challenging separations, chiral SFC purification with Lux A1 columns and methanol co-solvent (30%) achieves >98% enantiomeric purity .
Advanced Research Questions
Q. How do hydrogen-bonding networks influence the crystal packing and stability of this compound?
- Methodology : Graph-set analysis (as per Etter’s formalism ) can classify hydrogen bonds (e.g., O–H···N motifs). In pyrazole derivatives, intramolecular O–H···N bonds (2.6–2.8 Å) and intermolecular C–H···π interactions contribute to layered crystal packing . Use Mercury or Olex2 to analyze supramolecular architectures and quantify interaction energies.
Q. What mechanistic insights explain contradictions in regioselectivity during pyrazole formation?
- Methodology : Competing pathways (e.g., keto-enol tautomerism or steric effects) may lead to divergent products. For instance, hydrazine attacks the more electrophilic carbonyl group in diketones, but steric hindrance from substituents (e.g., 2-methylphenyl) can alter selectivity . DFT calculations (e.g., Gaussian) modeling transition states can resolve such contradictions .
Q. How can synthetic byproducts be identified and mitigated?
- Methodology : LC-MS and HRMS detect low-abundance byproducts (e.g., dimerization or oxidation artifacts). For example, over-refluxing hydrazine reactions may yield hydrazone intermediates, which can be minimized by controlling reaction time . Mechanistic studies (e.g., quenching experiments or isotopic labeling) clarify side-reaction pathways .
Q. What strategies optimize solvent choice for crystallization to enhance diffraction quality?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
